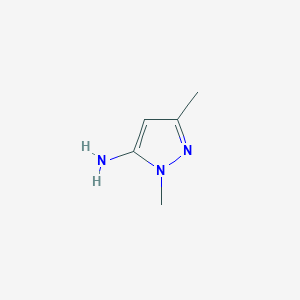

5-Amino-1,3-dimethylpyrazole

概要

説明

5-Amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives.

作用機序

Mode of Action

It’s known that 5-amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the function of the target molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other molecules, and the temperature, among others.

生化学分析

Biochemical Properties

Pyrazoles, the class of compounds to which 5-Amino-1,3-dimethylpyrazole belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure and functional groups present in the pyrazole compound.

Cellular Effects

Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, and antifungal effects . The specific effects of this compound on cell function, signaling pathways, gene expression, and cellular metabolism have not been reported.

Molecular Mechanism

Pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity and biological activities . This could potentially affect the binding interactions of this compound with biomolecules, its ability to inhibit or activate enzymes, and its impact on gene expression.

Metabolic Pathways

Pyrazoles can participate in various reactions and form more complex heterocyclic systems

生物活性

5-Amino-1,3-dimethylpyrazole (ADMP) is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews the significant findings concerning its biological activity, including its mechanisms of action, therapeutic potentials, and synthetic methodologies.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring structure with amino and dimethyl substituents. Its general formula can be represented as:

This compound exhibits a variety of nucleophilic sites that contribute to its reactivity and biological interactions.

Biological Activities

The biological activities of this compound have been extensively studied, revealing its potential in several therapeutic areas:

1. Antifungal Activity

Research indicates that derivatives of this compound exhibit antifungal properties. Notably, the N-phenyl amide form has been shown to effectively inhibit fungal growth, making it a candidate for antifungal drug development .

2. Antibacterial Activity

Recent studies have identified 5-amino-1-pyrazinyl-3-carboxamidopyrazole derivatives as potent antibacterial agents with broad-spectrum efficacy. These compounds have demonstrated significant activity against various bacterial strains, suggesting their potential use in treating bacterial infections .

3. Anticancer Potential

This compound derivatives have been explored for their anticancer properties. Compounds targeting critical signaling kinases such as Aurora kinases and cyclin-dependent kinases (CDKs) show promise as novel anticancer agents. For instance, the compound AZD1152 is an Aurora-B selective inhibitor that has entered clinical trials .

4. Neuropharmacological Effects

Certain derivatives of this compound have been investigated for their neuropharmacological effects. One study reported that a derivative acted as a potent GABA inhibitor with selectivity towards insect receptors over mammalian ones, indicating potential applications in pest control or neuropharmacology .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Kinases : Many derivatives act by inhibiting specific kinases involved in cell signaling pathways, crucial for cell growth and proliferation.

- Receptor Antagonism : Some compounds function as antagonists at neuropeptide Y receptors (NPY5), which may influence various physiological processes including appetite and anxiety .

- Antifungal Mechanisms : The antifungal activity is hypothesized to involve disruption of fungal cell wall synthesis or function.

Synthetic Approaches

The synthesis of this compound and its derivatives has been achieved through various methodologies:

Case Studies

Several case studies illustrate the efficacy of this compound derivatives:

- Study on Anticancer Activity : A derivative was tested against cervical HeLa and prostate DU 205 cancer cell lines, showing significant cytotoxic effects compared to standard treatments .

- Antibacterial Screening : A new derivative was evaluated against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antibacterial activity that supports further development into therapeutic agents .

科学的研究の応用

Medicinal Chemistry

Building Block for Drug Development

ADMP serves as a crucial building block in the synthesis of various biologically active compounds. Its derivatives have been studied for their potential anti-inflammatory, antimicrobial, and anticancer properties. Notably, compounds derived from ADMP have shown promising results in inhibiting key biological pathways associated with diseases.

- Anti-inflammatory Activity : Research indicates that derivatives of ADMP exhibit significant anti-inflammatory effects by targeting specific kinases involved in inflammatory pathways .

- Anticancer Potential : Some ADMP derivatives have been evaluated for their ability to inhibit cancer cell proliferation by interfering with critical signaling pathways such as Aurora kinases and cyclin-dependent kinases (CDKs) .

Organic Synthesis

Intermediate in Heterocyclic Chemistry

ADMP is widely used as an intermediate in the synthesis of complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it an essential component in the development of new materials and pharmaceuticals.

- Cyclocondensation Reactions : ADMP can undergo cyclocondensation reactions with various electrophiles to form bicyclic nitrogen heterocycles. This property is exploited in synthesizing pyrazolo[3,4-b]pyridines and related compounds .

- Nucleophilic Substitution Reactions : The amino group in ADMP participates in nucleophilic substitution reactions, leading to the formation of diverse substituted pyrazoles.

Material Science

Development of Novel Materials

In material science, ADMP is utilized to create new materials with specific electronic and optical properties. Its derivatives are being investigated for applications in sensors, organic electronics, and photonic devices.

- Electronic Properties : Research has shown that ADMP-based materials can exhibit unique electronic properties suitable for use in organic semiconductors and photovoltaic devices.

- Optical Applications : The compound's ability to form complexes with metal ions has led to studies on its use in luminescent materials and sensors.

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Compounds/Studies |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, antimicrobial, anticancer | LQFM002 (anti-inflammatory), various pyrazole derivatives |

| Organic Synthesis | Building block for heterocycles | Pyrazolo[3,4-b]pyridines |

| Material Science | Electronic and optical materials | Organic semiconductors |

Case Studies

- Anti-inflammatory Activity of LQFM002 :

- Synthesis of Pyrazolo[3,4-b]pyridines :

-

Development of Luminescent Materials :

- Investigations into ADMP's coordination with metal ions revealed its potential use in creating luminescent materials suitable for sensor applications. This research emphasizes the compound's applicability beyond traditional medicinal chemistry into advanced material science.

化学反応の分析

Cyclocondensation Reactions

5-Amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form tetrahydropyrazolopyridine derivatives [3, 11].

Acylation Reactions

This compound can be acylated to form amides. For example, it reacts with 3-ethynylbenzoic acid to form N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-ethynylbenzamide .

Reactions with Malononitrile

The reaction of malononitrile with substituted hydrazines yields products similar to those obtained with hydrazine itself . Substituted malononitriles condense with hydrazine hydrate to form 3,5-diaminopyrazoles .

Reactions with diazonium salts

5-aminopyrazoles react with aromatic diazonium salts to give 2-arylhydrazones, which, upon treatment with hydrazine hydrate, form 5-amino-4-arylazopyrazoles .

Other reactions

- This compound may be used in the preparation of 5-benzamido-1,3-dimethylpyrazole, diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylene}malonate , 5-amino-1,3-dimethyl-4-phthalidylpyrazole, (E)-N-(3,7-dimethylocta-2,6-dienyl)-1,3-dimethyl-1H-pyrazol-5-amine analog(LQFM002) and 4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol .

- Reacts with ethyl acetoacetate [3, 11, 21].

- Can be oxidized and reduced using oxidizing or reducing agents

特性

IUPAC Name |

2,5-dimethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4-3-5(6)8(2)7-4/h3H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDGMMZLXSFNFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908181 | |

| Record name | 1,3-Dimethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-32-1, 103068-64-0 | |

| Record name | 1,3-Dimethyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic applications of 5-Amino-1,3-dimethylpyrazole?

A1: this compound serves as a versatile building block in organic synthesis. It readily undergoes cyclocondensation reactions with various reagents. For instance, it reacts with ethyl acetoacetate to produce isomeric pyrazolopyridones, characterized using IR, PMR, and 13C-NMR spectroscopy []. Additionally, it participates in Friedlander reactions, exemplified by its reaction with o-phthalaldehydic acid to generate 5-amino-1,3-dimethyl-4-phthalidylpyrazole, which can be further transformed into tricyclic systems like 1,3-dimethylpyrazolo[3,4-b]benzazepin-9-one []. Another application involves its reaction with arylaldehydes or ketones and mercaptoacetic acid to yield pyrazolo[3,4-e][1,4]thiazepine derivatives [].

Q2: How is the structure of pyrazolo[3,4-e][1,4]thiazepine derivatives, synthesized from this compound, confirmed?

A2: The structure of pyrazolo[3,4-e][1,4]thiazepine derivatives, synthesized using this compound, is confirmed through a combination of methods. Desulfurization and subsequent hydrolysis of these derivatives yield identifiable benzylpyrazole products, providing structural insights []. Additionally, comparing spectral data of these derivatives with analogous pyrazolothiazepines further supports their structural assignment [].

Q3: Can this compound form charge transfer complexes?

A3: Yes, research indicates that this compound can form charge transfer complexes. Studies employing spectroscopic techniques and DFT/TD-DFT/PCM calculations demonstrate the formation of such a complex with chloranilic acid in various solvents []. This interaction highlights the potential of this compound in supramolecular chemistry and related fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。